molecular formula C21H31N5O2 B5367663 1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5367663
M. Wt: 385.5 g/mol
InChI Key: COZHBSAWWXHKKT-UHFFFAOYSA-N
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Description

1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide, also known as CRF1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the stress response system.

Scientific Research Applications

1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. Additionally, it has been investigated for its potential use in the treatment of addiction, obesity, and other stress-related disorders.

Mechanism of Action

1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the 1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide receptor, which is involved in the stress response system. By blocking the this compound receptor, it reduces the release of stress hormones such as cortisol and adrenaline, which can have beneficial effects on various physiological and psychological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide are complex and depend on the specific disease or condition being studied. However, some general effects have been observed in preclinical studies. These include the reduction of anxiety and depression-like behaviors, the attenuation of stress-induced analgesia, and the modulation of food intake and body weight.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for the 1'-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide receptor. This allows for the specific targeting of the stress response system, which can be difficult to achieve with other compounds. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental designs.

Future Directions

There are several future directions for the research of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential use in the treatment of addiction, particularly in opioid and alcohol dependence. Additionally, further studies are needed to investigate its effects on other physiological and psychological processes, such as cognitive function and sleep. Finally, the development of more water-soluble analogs of this compound could improve its usability in experimental designs.

Synthesis Methods

The synthesis of 1-(cyclopropylcarbonyl)-N-(2-pyrazin-2-ylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzyl-4-piperidone with cyclopropyl isocyanate, followed by the reaction of the resulting intermediate with 2-(pyrazin-2-yl)ethanamine. The final product is obtained after purification and characterization by various spectroscopic techniques.

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-pyrazin-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-20(24-8-5-18-14-22-9-10-23-18)17-2-1-11-26(15-17)19-6-12-25(13-7-19)21(28)16-3-4-16/h9-10,14,16-17,19H,1-8,11-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZHBSAWWXHKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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